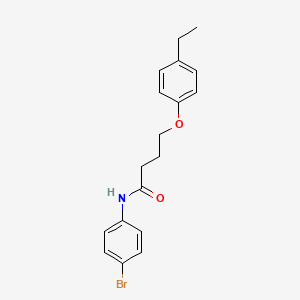

N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide is an organic compound that belongs to the class of amides It features a bromophenyl group and an ethylphenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide typically involves a multi-step process:

Formation of 4-bromophenylamine: This can be achieved by the bromination of aniline using bromine in the presence of a catalyst.

Preparation of 4-ethylphenol: This involves the alkylation of phenol with ethyl bromide under basic conditions.

Coupling Reaction: The 4-bromophenylamine is then coupled with 4-ethylphenol using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate.

Amidation: The intermediate undergoes amidation with butanoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) in the presence of a base.

Major Products

Oxidation: 4-(4-ethylphenoxy)butanoic acid.

Reduction: N-(4-bromophenyl)-4-(4-ethylphenoxy)butylamine.

Substitution: N-(4-substituted phenyl)-4-(4-ethylphenoxy)butanamide.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-4-(4-ethylphenoxy)butanamide

- N-(4-fluorophenyl)-4-(4-ethylphenoxy)butanamide

- N-(4-methylphenyl)-4-(4-ethylphenoxy)butanamide

Uniqueness

N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different chemical and biological properties.

Biological Activity

N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C17H20BrNO2

- Molecular Weight : Approximately 350.25 g/mol

The compound features a bromophenyl group and an ethylphenoxy moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors or enzymes. The bromophenyl group may enhance lipophilicity, facilitating membrane permeability and receptor binding.

Potential Mechanisms :

- Receptor Binding : The compound may act as a ligand for various receptors, modulating their activity.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds structurally related to this compound. For instance, derivatives have shown significant efficacy against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The agar well diffusion method was employed to assess the antibacterial activity, revealing promising results:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | A. baumannii | 8 µg/mL |

| This compound | K. pneumoniae | 16 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by resistant strains .

Anti-inflammatory Activity

In addition to antibacterial effects, this compound has been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may downregulate pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory disorders.

Case Studies

-

Study on Antibacterial Efficacy :

A study published in MDPI evaluated several derivatives of bromophenyl compounds for their antibacterial activity against multi-drug resistant strains. The results indicated that modifications in the side chains significantly affected the potency against various bacterial strains . -

Inflammation Model :

Another research effort assessed the impact of this compound on inflammation using a murine model. The compound was shown to reduce edema and inflammatory markers when administered prior to an inflammatory stimulus .

Properties

IUPAC Name |

N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO2/c1-2-14-5-11-17(12-6-14)22-13-3-4-18(21)20-16-9-7-15(19)8-10-16/h5-12H,2-4,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJPITZUEALZIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.